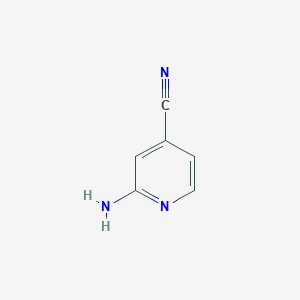

2-Amino-4-cyanopyridine

Description

The exact mass of the compound 2-Amino-4-cyanopyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-4-cyanopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-cyanopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-aminopyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-4-5-1-2-9-6(8)3-5/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEAYLFEIFJFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426745 | |

| Record name | 2-Amino-4-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42182-27-4 | |

| Record name | 2-Amino-4-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminoisonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Amino-4-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-cyanopyridine, a heterocyclic aromatic compound, serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents. Its structural motif is of significant interest in medicinal chemistry, particularly in the development of antagonists for metabotropic glutamate receptors (mGluRs), which are implicated in a range of central nervous system (CNS) disorders.[1] This technical guide provides a comprehensive overview of the physical properties of 2-Amino-4-cyanopyridine, detailed experimental protocols for their determination, and an exploration of its role as an mGluR2 antagonist.

Core Physical Properties

The fundamental physical characteristics of 2-Amino-4-cyanopyridine are summarized in the tables below, providing a quick reference for researchers.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅N₃ | [2] |

| Molecular Weight | 119.12 g/mol | [3] |

| Appearance | Cream to yellow to brown crystals or powder | [2] |

| CAS Number | 42182-27-4 | [2][3] |

Physicochemical Properties

| Property | Value | Source(s) |

| Melting Point | 146-152 °C | [4][5] |

| Boiling Point (Predicted) | 297.7 ± 20.0 °C | [5][6] |

| Solubility | Slightly soluble in water | [4] |

| pKa (Predicted) | 3.93 ± 0.11 | [5][6] |

Experimental Protocols

Detailed methodologies for the determination of key physical and spectral properties of 2-Amino-4-cyanopyridine are outlined below. These protocols are generalized and may require optimization based on available laboratory equipment and specific sample characteristics.

Synthesis of 2-Amino-4-cyanopyridine

Two common methods for the synthesis of 2-Amino-4-cyanopyridine are presented below.

Method 1: Reduction of 2-nitro-4-cyanopyridine [1]

-

In a 250 mL four-necked reaction flask equipped with a reflux condenser and a mechanical stirrer, add reduced iron powder (8.54 g, 0.15 mol), acetic acid (1.1 mL, 0.02 mol), and 100 mL of water.

-

Heat the mixture to reflux for 15 minutes.

-

Cool the mixture to 85°C and slowly add 2-nitro-4-cyanopyridine (10.9 g, 0.06 mol). The reaction is exothermic.

-

After the addition is complete, heat the mixture to reflux for 1 hour.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and filter to remove the iron residue.

-

Wash the residue with water and combine the filtrates.

-

To prevent oxidation of the product, add a small amount of an antioxidant (e.g., 0.2 g of sodium sulfite) to the filtrate.

-

Evaporate the solvent under reduced pressure to obtain the crude 2-Amino-4-cyanopyridine as a white powder.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or water.

Method 2: Ammonolysis of 2-chloro-4-cyanopyridine [1]

-

In a 500 mL round-bottom flask, dissolve 2-chloro-4-cyanopyridine in anhydrous ethanol.

-

Saturate the solution with ammonia gas or add a concentrated solution of ammonia in ethanol.

-

Heat the reaction mixture at 60°C for 24 hours in a sealed vessel. The mixture will gradually turn orange-yellow.

-

After the reaction is complete, cool the mixture and remove the excess ammonia and ethanol by rotary evaporation at approximately 35-40°C.

-

The resulting product is 2-Amino-4-cyanopyridine hydrochloride. To obtain the free base, dissolve the hydrochloride salt in deionized water.

-

Adjust the pH of the solution to approximately 11 by adding solid sodium hydroxide.

-

Extract the aqueous solution three times with a suitable organic solvent, such as isopropanol.

-

Combine the organic layers and remove the solvent by rotary evaporation to yield 2-Amino-4-cyanopyridine.

Determination of Melting Point

The melting point of 2-Amino-4-cyanopyridine can be determined using a standard melting point apparatus.

-

Finely powder a small amount of the crystalline 2-Amino-4-cyanopyridine.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20 °C/min initially.

-

Observe the sample closely. The temperature at which the first drop of liquid appears is the beginning of the melting range.

-

Continue heating and record the temperature at which the entire sample has melted; this is the end of the melting range.

-

For a more accurate determination, repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C/min) as the temperature approaches the previously observed melting range.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (Proton NMR):

-

Dissolve 5-10 mg of 2-Amino-4-cyanopyridine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Acquire the 1H NMR spectrum according to the instrument's standard operating procedures.

-

Expected Chemical Shifts: The aromatic protons on the pyridine ring are expected to appear in the region of δ 7.0-8.5 ppm. The protons of the amino group will likely appear as a broad singlet, and its chemical shift can be solvent and concentration-dependent.

-

-

13C NMR (Carbon-13 NMR):

-

Prepare a more concentrated sample, typically 20-50 mg of 2-Amino-4-cyanopyridine in 0.6-0.7 mL of a deuterated solvent.

-

Acquire the 13C NMR spectrum. Longer acquisition times may be necessary due to the low natural abundance of 13C.

-

Expected Chemical Shifts: The carbon atoms of the pyridine ring are expected in the aromatic region (δ 100-160 ppm). The carbon of the nitrile group (C≡N) will appear in a distinct region, typically around δ 115-125 ppm.

-

Infrared (IR) Spectroscopy

-

Prepare the sample using one of the following methods:

-

KBr Pellet: Mix a small amount of finely ground 2-Amino-4-cyanopyridine (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Thin Film: Dissolve a small amount of the compound in a volatile solvent. Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Place the sample in the IR spectrometer and acquire the spectrum.

-

Expected Characteristic Absorptions:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C≡N stretching: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile group.

-

C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region characteristic of the pyridine ring.

-

N-H bending: A band in the region of 1590-1650 cm⁻¹.

-

Biological Context and Signaling Pathway

As an antagonist of the metabotropic glutamate receptor 2 (mGluR2), 2-Amino-4-cyanopyridine has the potential to modulate glutamatergic neurotransmission. mGluR2 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] By blocking this receptor, an mGluR2 antagonist like 2-Amino-4-cyanopyridine can prevent this inhibitory effect, thereby increasing neuronal excitability.

The following diagram illustrates the general signaling pathway of mGluR2 and the point of intervention for an antagonist.

Experimental Workflow: mGluR2 Antagonist Assay

A common experimental workflow to evaluate the antagonist activity of a compound like 2-Amino-4-cyanopyridine at the mGluR2 receptor involves measuring changes in intracellular cAMP levels in a cell line expressing the receptor.

Conclusion

This technical guide provides a detailed overview of the physical properties of 2-Amino-4-cyanopyridine, catering to the needs of researchers and professionals in drug development. The tabulated data offers a quick and accessible reference, while the detailed experimental protocols provide a solid foundation for the characterization of this and similar compounds. The inclusion of the mGluR2 signaling pathway and a typical antagonist assay workflow highlights the biological relevance of 2-Amino-4-cyanopyridine and provides a practical context for its application in pharmacological research. Further experimental determination of the predicted physical properties and detailed spectroscopic analysis will continue to enhance our understanding of this important chemical entity.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. What are mGluR2 antagonists and how do they work? [synapse.patsnap.com]

Synthesis of 2-Amino-4-cyanopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-cyanopyridine is a crucial intermediate in the fine chemical industry, with significant applications in the development of pharmaceuticals and agrochemicals.[1] Notably, it serves as a building block for mGluR2 antagonists, which are under investigation for the treatment of central nervous system disorders.[1] This document provides an in-depth technical guide on the primary synthesis routes for 2-Amino-4-cyanopyridine, complete with detailed experimental protocols and a comparative analysis of the available methods.

Core Synthesis Routes

Several synthetic strategies have been developed for the preparation of 2-Amino-4-cyanopyridine. The most prominent and practical routes start from readily available precursors such as 2-chloro-4-cyanopyridine or 2-nitro-4-cyanopyridine. An alternative, albeit more complex, pathway begins with 2-aminopyridine.

The logical flow of the two primary, more direct synthesis routes is illustrated below:

A less common, multi-step synthesis starting from 2-aminopyridine involves hazardous reactions like nitration and oxidation, and generally results in lower yields.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the two primary synthesis routes for 2-Amino-4-cyanopyridine.

| Parameter | Route 1: Amination of 2-chloro-4-cyanopyridine | Route 2: Reduction of 2-nitro-4-cyanopyridine |

| Starting Material | 2-chloro-4-cyanopyridine | 2-nitro-4-cyanopyridine |

| Key Reagents | Ammonia, Anhydrous Ethanol | Reduced Iron Powder, Acetic Acid, Water |

| Reaction Time | 24 hours | 1 hour (after addition) |

| Reaction Temperature | 60°C | Reflux (initially 85°C for addition) |

| Product Form | Initially Hydrochloride salt, then free base | Free base |

| Reported Yield | Not explicitly stated in the provided snippets. | Not explicitly stated in the provided snippets. |

Detailed Experimental Protocols

Route 1: Synthesis from 2-chloro-4-cyanopyridine (Amination)

This method involves the nucleophilic substitution of the chlorine atom with an amino group.

Experimental Workflow:

Protocol:

-

In a 500 mL round-bottom flask, combine 2-chloro-4-cyanopyridine and anhydrous ethanol.

-

Introduce ammonia into the mixture.

-

Stir the reaction mixture at 60°C for 24 hours, during which the solution will gradually turn orange-yellow.[1]

-

After the reaction is complete, reduce the pressure and use a rotary evaporator at approximately 35°C to remove the excess ammonia.[1]

-

Add anhydrous ethanol to the residue and cool the mixture to -18°C to precipitate solid ammonium chloride.[1]

-

Filter the mixture and wash the solid ammonium chloride with anhydrous ethanol three times. Collect the filtrate.[1]

-

Rotary evaporate the filtrate at 40°C to remove the anhydrous ethanol, yielding 2-Amino-4-cyanopyridine hydrochloride as the product.[1]

-

To obtain the free base, dissolve the hydrochloride salt in deionized water.

-

Add solid sodium hydroxide to adjust the pH of the solution to approximately 11.[1]

-

Extract the aqueous solution with isopropanol three times.

-

Collect the upper organic layers and rotary evaporate the isopropanol at 40°C to yield 2-Amino-4-cyanopyridine.[1]

Route 2: Synthesis from 2-nitro-4-cyanopyridine (Reduction)

This method utilizes the reduction of a nitro group to an amine using iron powder in an acidic medium.

Protocol:

-

In a 250 mL four-necked reaction flask, add reduced iron powder (8.54 g, 0.15 mol), acetic acid (1.1 mL, 0.02 mol), and 100 mL of water.[1]

-

Heat the mixture under reflux for 15 minutes.[1]

-

Cool the mixture to 85°C and slowly add 2-nitro-4-cyanopyridine (10.9 g, 0.06 mol). The reaction is exothermic.[1]

-

After the addition is complete, heat the mixture under reflux for 1 hour until the reaction is complete.[1]

-

Cool the reaction mixture to room temperature and filter to remove the iron residues.

-

Wash the residue with water and combine the filtrates.

-

An antioxidant (0.2 g) can be added to the filtrate to prevent oxidation of the product.[1]

-

The product, 2-Amino-4-cyanopyridine, can be obtained as a white powder by evaporating the solvent.[1]

Conclusion

The synthesis of 2-Amino-4-cyanopyridine can be effectively achieved through two primary routes: the amination of 2-chloro-4-cyanopyridine and the reduction of 2-nitro-4-cyanopyridine. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction. The amination route involves the formation of a hydrochloride salt which then requires neutralization, while the reduction method directly yields the free base. Both methods are valuable tools for obtaining this important chemical intermediate for further applications in research and development.

References

2-Amino-4-cyanopyridine chemical structure and IUPAC name

An In-depth Technical Guide to 2-Amino-4-cyanopyridine

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 2-Amino-4-cyanopyridine.

Chemical Structure and IUPAC Name

2-Amino-4-cyanopyridine is a substituted pyridine derivative with an amino group at the 2-position and a nitrile group at the 4-position.

Below is a 2D representation of the chemical structure:

Physicochemical Properties

A summary of the key quantitative data for 2-Amino-4-cyanopyridine is presented in the table below, facilitating easy comparison of its physical and chemical properties.

| Property | Value | Source(s) |

| Molecular Weight | 119.12 g/mol | [2][4][5] |

| Appearance | Cream to yellow to brown crystalline powder | [1] |

| Melting Point | 146-156 °C | [1][3][6] |

| Solubility | Slightly soluble in water | [3] |

Experimental Protocols: Synthesis

Detailed methodologies for the synthesis of 2-Amino-4-cyanopyridine are crucial for researchers. Two common laboratory-scale synthesis protocols are outlined below.

Method 1: Reduction of 2-Nitro-4-cyanopyridine

This protocol involves the reduction of a nitro group to an amino group using iron powder.

Workflow Diagram

Caption: Workflow for the synthesis of 2-Amino-4-cyanopyridine via reduction.

Experimental Procedure: [7]

-

In a 250 mL four-necked reaction flask, add 8.54 g (0.15 mol) of reduced iron powder, 1.1 mL (0.02 mol) of acetic acid, and 100 mL of water.

-

Heat the mixture under reflux for 15 minutes.

-

Cool the mixture to 85°C.

-

Slowly add 10.9 g (0.06 mol) of 2-nitro-4-cyanopyridine. The reaction is exothermic.

-

After the addition is complete, heat the mixture under reflux for 1 hour until the reaction is complete.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture and wash the residue with water.

-

Combine the filtrate and add 0.2 g of an antioxidant to prevent oxidation of the product.

-

Evaporate the solution under rotation to obtain a white powder of 2-Amino-4-cyanopyridine.

Method 2: Ammonolysis of 2-Chloro-4-cyanopyridine

This protocol describes the substitution of a chloro group with an amino group using ammonia.

Workflow Diagram

Caption: Workflow for the synthesis of 2-Amino-4-cyanopyridine via ammonolysis.

Experimental Procedure: [7]

-

In a 500 mL round-bottom flask, react 2-chloro-4-cyanopyridine with ammonia in the presence of anhydrous ethanol.

-

Stir the reaction mixture at 60°C for 24 hours. The mixture will gradually turn orange-yellow.

-

Reduce the pressure and rotary evaporate the reaction mixture at approximately 35°C to remove excess ammonia.

-

Add anhydrous ethanol and cool to -18°C to precipitate solid ammonium chloride.

-

Filter the mixture and wash the solid with anhydrous ethanol three times.

-

Collect the filtrate and rotary evaporate at 40°C to remove the anhydrous ethanol, yielding 2-Amino-4-cyanopyridine hydrochloride.

-

Dissolve the hydrochloride salt in a suitable amount of deionized water.

-

Add solid sodium hydroxide to adjust the pH to approximately 11.

-

Extract the aqueous solution with isopropanol three times.

-

Collect the upper organic layer and rotary evaporate the isopropanol at 40°C to obtain 2-Amino-4-cyanopyridine.

Biological Activity and Applications

2-Amino-4-cyanopyridine and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

-

Central Nervous System (CNS) Disorders: The primary application of 2-Amino-4-cyanopyridine is as a metabotropic glutamate receptor 2 (mGluR2) antagonist, making it a valuable compound for the treatment of CNS disorders.[1][4][7]

-

Pharmaceutical and Agrochemical Intermediate: It serves as an important intermediate in the fine chemical industry for the synthesis of various pharmaceuticals and pesticides.[7]

-

Anticancer Research: While not a direct application of the core molecule itself, derivatives of cyanopyridines have demonstrated promising anticancer activity. For instance, certain (+)-nopinone-based 2-amino-3-cyanopyridines have shown efficacy against lung, gastric, and breast cancer cell lines.[8] Other cyanopyridine derivatives have been investigated as dual VEGFR-2/HER-2 inhibitors.[9]

-

Enzyme Inhibition: A series of novel 2-amino-3-cyanopyridine derivatives have been synthesized and shown to be effective inhibitors of human carbonic anhydrase I and II isoenzymes.[10]

The cyanopyridine scaffold is a versatile starting point for the development of new therapeutic agents, and research into its biological activities is ongoing.

References

- 1. L19841.14 [thermofisher.com]

- 2. 2-Aminoisonicotinonitrile | C6H5N3 | CID 7015524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. scbt.com [scbt.com]

- 5. 2-Amino-4-cyanopyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 6. 42182-27-4 CAS MSDS (2-Amino-4-cyanopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular formula for 2-Amino-4-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Amino-4-cyanopyridine, a pivotal heterocyclic intermediate in the pharmaceutical and fine chemical industries. This document consolidates essential information including its chemical identity, physicochemical properties, synthesis methodologies, and significant applications in drug discovery and development. Special focus is given to its roles as a metabotropic glutamate receptor 2 (mGluR2) antagonist for central nervous system (CNS) disorders and as a scaffold for the development of novel anticancer agents targeting critical signaling pathways. Detailed experimental protocols and quantitative biological data are presented to support researchers in their laboratory work and strategic decision-making.

Chemical Identity and Physicochemical Properties

2-Amino-4-cyanopyridine, also known as 2-aminoisonicotinonitrile, is a substituted pyridine derivative with significant utility as a building block in organic synthesis.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 42182-27-4 | [3] |

| Molecular Formula | C₆H₅N₃ | [3] |

| Molecular Weight | 119.12 g/mol | |

| Appearance | Cream to yellow to brown crystalline powder or solid | [3] |

| Melting Point | 146-156 °C | [3] |

| Boiling Point | 297.7±20.0 °C (Predicted) | [4] |

| Density | 1.23±0.1 g/cm³ (Predicted) | [5] |

| Solubility | Slightly soluble in water | [2] |

| pKa | 3.93±0.11 (Predicted) | [5] |

| InChI Key | GEEAYLFEIFJFGP-UHFFFAOYSA-N | [3] |

| SMILES | NC1=NC=CC(C#N)=C1 | [3] |

Synthesis of 2-Amino-4-cyanopyridine

Several synthetic routes to 2-Amino-4-cyanopyridine have been reported, offering flexibility based on available starting materials and reaction conditions.

Experimental Protocols

Method 1: Reduction of 2-Nitro-4-cyanopyridine

This method involves the reduction of a nitro group to an amine using reduced iron powder.[6]

-

Materials:

-

Reduced iron powder (8.54 g, 0.15 mol)

-

Acetic acid (1.1 mL, 0.02 mol)

-

2-Nitro-4-cyanopyridine (10.9 g, 0.06 mol)

-

Water (100 mL)

-

Antioxidant (e.g., sodium sulfite, 0.2 g)

-

-

Procedure:

-

In a 250 mL four-necked reaction flask, combine the reduced iron powder, acetic acid, and water.

-

Heat the mixture to reflux for 15 minutes.

-

Cool the mixture to 85°C and slowly add 2-nitro-4-cyanopyridine. The reaction is exothermic.

-

After the addition is complete, heat the mixture to reflux for 1 hour.

-

Cool the reaction to room temperature and filter to remove the iron residue.

-

Wash the residue with water and combine the filtrates.

-

Add the antioxidant to the combined filtrate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization to yield a white powder of 2-Amino-4-cyanopyridine.[6]

-

Method 2: Ammonolysis of 2-Chloro-4-cyanopyridine

This protocol describes the displacement of a chloro substituent with ammonia.[6]

-

Materials:

-

2-Chloro-4-cyanopyridine

-

Anhydrous ethanol

-

Ammonia

-

Deionized water

-

Solid sodium hydroxide

-

Isopropanol

-

-

Procedure:

-

In a 500 mL round-bottom flask, dissolve 2-chloro-4-cyanopyridine in anhydrous ethanol and saturate the solution with ammonia.

-

Stir the reaction mixture at 60°C for 24 hours. The mixture will gradually turn orange-yellow.

-

Remove excess ammonia and ethanol by rotary evaporation at approximately 35-40°C.

-

Add anhydrous ethanol to the residue and cool to -18°C to precipitate ammonium chloride.

-

Filter the solid and wash it with anhydrous ethanol three times.

-

Combine the filtrates and evaporate the solvent to yield 2-Amino-4-cyanopyridine hydrochloride.[6]

-

Dissolve the hydrochloride salt in deionized water and adjust the pH to approximately 11 with solid sodium hydroxide.

-

Extract the aqueous solution with isopropanol three times.

-

Combine the organic layers and evaporate the isopropanol at 40°C to obtain 2-Amino-4-cyanopyridine.[6]

-

Applications in Drug Development

2-Amino-4-cyanopyridine serves as a crucial scaffold in the development of therapeutics for a range of diseases, from CNS disorders to cancer.

Central Nervous System Disorders: mGluR2 Antagonism

2-Amino-4-cyanopyridine has been identified as a metabotropic glutamate receptor 2 (mGluR2) antagonist.[3][7] mGluR2s are presynaptic autoreceptors that inhibit glutamate release.[8] Negative allosteric modulators (NAMs) of mGluR2 can enhance glutamatergic transmission, a mechanism that is being explored for the treatment of cognitive deficits and depression.[8][9]

Anticancer Activity

The cyanopyridine scaffold is present in several potent anticancer agents. Derivatives of 2-aminopyridine have shown promise in inhibiting key signaling pathways implicated in cancer progression, such as the STAT3 and FOXA2 pathways.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Inhibition of STAT3 phosphorylation is a key strategy in cancer therapy.

Forkhead box protein A2 (FOXA2) is a pioneer transcription factor with complex roles in different cancers. In some contexts, its downregulation is associated with cancer progression and metastasis. Certain aminopyridine derivatives have been shown to modulate FOXA2 expression.

Biological Activity of Cyanopyridine Derivatives

While specific IC₅₀ or Kᵢ values for 2-Amino-4-cyanopyridine are not extensively reported in the public domain, studies on structurally related 2-amino-3-cyanopyridine and other cyanopyridine derivatives demonstrate the potent biological activity of this class of compounds.

| Compound Class | Target | Activity | Cell Line(s) | Reference(s) |

| Nopinone-based 2-amino-3-cyanopyridines | Anticancer | IC₅₀: 23.78 - 67.61 µM | A549, MKN45, MCF7 | [10] |

| 3-Cyanopyridinone derivatives | Anticancer | IC₅₀: 1.39 - 1.77 µM | MCF-7 | [11] |

| 3-Cyanopyridine derivatives | Pim-1 Kinase Inhibitor | IC₅₀: 0.46 µM | - | [12] |

| 3-Cyanopyridine derivatives | Anticancer | IC₅₀: 1.69 - 1.89 µM | MCF-7 | [13] |

Toxicology and Safety

2-Amino-4-cyanopyridine is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood. The toxicological properties have not been fully investigated.

Conclusion

2-Amino-4-cyanopyridine is a versatile and valuable building block for the synthesis of complex heterocyclic compounds with significant pharmacological activities. Its role as a scaffold for mGluR2 antagonists and various anticancer agents highlights its importance in modern drug discovery. The synthetic methodologies presented provide a solid foundation for its preparation, while the outlined biological activities and signaling pathways offer a rationale for its use in developing novel therapeutics. Further research into the pharmacokinetics, specific biological targets, and safety profile of 2-Amino-4-cyanopyridine and its derivatives is warranted to fully exploit its therapeutic potential.

References

- 1. calpaclab.com [calpaclab.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 2-Amino-4-cyanopyridine, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-Amino-4-cyanopyridine CAS#: 42182-27-4 [m.chemicalbook.com]

- 5. 42182-27-4 CAS MSDS (2-Amino-4-cyanopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. scbt.com [scbt.com]

- 8. Discovery of MK-8768, a Potent and Selective mGluR2 Negative Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-4-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Amino-4-cyanopyridine, a key intermediate in the pharmaceutical and fine chemical industries. Understanding these fundamental physicochemical properties is crucial for process development, formulation design, and ensuring the quality and efficacy of resulting products. While specific quantitative data for 2-Amino-4-cyanopyridine is limited in publicly available literature, this guide synthesizes available information, provides data for structurally related compounds, and outlines detailed experimental protocols for in-house assessment.

Physicochemical Properties of 2-Amino-4-cyanopyridine

2-Amino-4-cyanopyridine is a solid at room temperature, appearing as a cream to yellow or brown crystalline powder.[1] Key identifying information is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 42182-27-4 | [2] |

| Molecular Formula | C₆H₅N₃ | [2] |

| Molecular Weight | 119.12 g/mol | [2] |

| Melting Point | 146-156 °C | [1] |

| Appearance | Crystals or powder or crystalline powder, cream to yellow to brown | [1] |

| Water Solubility | Slightly soluble in water | [3] |

Solubility Profile

Precise quantitative solubility data for 2-Amino-4-cyanopyridine in a range of solvents is not extensively reported. However, it is described as being "slightly soluble in water".[3] To provide a practical reference for researchers, the following table presents detailed solubility data for the structurally similar compound, 2-aminopyridine, in various organic solvents at different temperatures.[4] This data can serve as a valuable starting point for solvent selection in synthesis, purification, and formulation development involving 2-Amino-4-cyanopyridine, though experimental verification for the target compound is essential.

Table 1: Solubility of 2-Aminopyridine in Various Solvents (Mole Fraction, 10³x) [4]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Acetonitrile |

| 278.15 | 390.1 | 298.5 | 245.1 | 160.2 | 201.7 | 105.9 |

| 283.15 | 425.6 | 328.9 | 271.3 | 179.8 | 225.4 | 118.7 |

| 288.15 | 464.2 | 362.1 | 300.2 | 201.5 | 251.6 | 132.8 |

| 293.15 | 506.3 | 398.5 | 332.1 | 225.6 | 280.7 | 148.4 |

| 298.15 | 552.1 | 438.6 | 367.3 | 252.3 | 313.1 | 165.7 |

| 303.15 | 602.2 | 482.8 | 406.4 | 281.9 | 349.2 | 184.9 |

| 308.15 | 656.9 | 531.5 | 449.6 | 314.8 | 389.3 | 206.2 |

| 313.15 | 716.8 | 585.3 | 497.5 | 351.4 | 434.0 | 229.8 |

| 318.15 | 782.4 | 644.6 | 550.6 | 392.1 | 483.8 | 256.0 |

| 323.15 | 854.3 | 709.9 | 609.5 | 437.4 | 539.3 | 285.1 |

Stability Profile and Degradation Pathways

To rigorously characterize the intrinsic stability of 2-Amino-4-cyanopyridine and identify potential degradation products, forced degradation studies are essential. These studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing. The insights gained are critical for developing stability-indicating analytical methods, understanding degradation pathways, and informing formulation and packaging decisions.

Expected Degradation Pathways

Based on the chemical structure of 2-Amino-4-cyanopyridine, potential degradation pathways under forced conditions may include:

-

Hydrolysis: The cyano group (-C≡N) can be susceptible to hydrolysis under acidic or basic conditions, potentially converting to a carboxylic acid amide (-CONH₂) or a carboxylic acid (-COOH) group. The amino group can also influence the electron density of the pyridine ring, affecting its susceptibility to hydrolysis.

-

Oxidation: The pyridine ring and the amino group can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products.

-

Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. A study on 2-amino-5-nitropyridine pentaborate showed thermal degradation steps, indicating that the pyridine ring can decompose at higher temperatures.[6]

The following diagram illustrates a logical workflow for assessing the solubility and stability of 2-Amino-4-cyanopyridine.

Caption: Workflow for assessing the solubility and stability of 2-Amino-4-cyanopyridine.

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the solubility and stability of 2-Amino-4-cyanopyridine.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Objective: To determine the equilibrium solubility of 2-Amino-4-cyanopyridine in various aqueous and organic solvents.

Materials:

-

2-Amino-4-cyanopyridine

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, acetonitrile, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Add an excess amount of solid 2-Amino-4-cyanopyridine to a known volume of the selected solvent in a glass vial. The excess solid should be clearly visible.

-

Seal the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C or 37°C).

-

Shake the samples for a predetermined time (e.g., 24 to 72 hours) to ensure equilibrium is reached. It is advisable to sample at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of 2-Amino-4-cyanopyridine in the diluted filtrate using a validated HPLC-UV or LC-MS/MS method.

-

Calculate the solubility in mg/mL or mol/L.

Forced Degradation Studies

These studies are performed to identify potential degradation products and develop a stability-indicating analytical method.

Objective: To investigate the degradation of 2-Amino-4-cyanopyridine under various stress conditions.

Materials:

-

2-Amino-4-cyanopyridine

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/DAD system

-

LC-MS/MS system for degradant identification

General Procedure:

-

Prepare stock solutions of 2-Amino-4-cyanopyridine in a suitable solvent (e.g., methanol or acetonitrile).

-

Subject the solutions to the following stress conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N to 1 N HCl and heat at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Basic Hydrolysis: Mix the stock solution with 0.1 N to 1 N NaOH and keep at room temperature or heat at a lower temperature (e.g., 40-60°C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep at room temperature for a defined period.

-

Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

At each time point, withdraw a sample, neutralize it if necessary (for acidic and basic stress samples), and dilute it to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.

-

Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

-

For significant degradation products, use LC-MS/MS and NMR to elucidate their structures.

Stability-Indicating HPLC Method Development

A robust analytical method is crucial for accurately assessing stability.

Objective: To develop and validate an HPLC method capable of separating 2-Amino-4-cyanopyridine from its potential degradation products.

Typical Starting Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid or trifluoroacetic acid in water, or a phosphate buffer

-

Mobile Phase B: Acetonitrile or methanol

-

Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength where 2-Amino-4-cyanopyridine has significant absorbance (to be determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is recommended to assess peak purity.

-

Column Temperature: 25-30°C

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks in the forced degradation samples.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 2-Amino-4-cyanopyridine for researchers and drug development professionals. While specific quantitative data for this compound is sparse, the provided information on related compounds and the detailed experimental protocols offer a robust framework for its characterization. Rigorous in-house evaluation of solubility and stability is paramount for successful process development, formulation, and ensuring the overall quality and performance of any product derived from this important chemical intermediate.

References

- 1. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review) | Semantic Scholar [semanticscholar.org]

- 2. 2-Amino-4-cyanopyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. labsolu.ca [labsolu.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Key Reactive Sites of 2-Amino-4-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key reactive sites on the 2-Amino-4-cyanopyridine molecule. This versatile heterocyclic compound is a valuable building block in medicinal chemistry and organic synthesis, notably used as an antagonist for the mGluR2 receptor in the treatment of central nervous system disorders.[1] Understanding its reactivity is crucial for the strategic design of novel molecular entities. This document outlines the primary sites of reactivity, supported by quantitative data, detailed experimental protocols for characteristic reactions, and visual representations of reaction mechanisms and analytical workflows.

Molecular Structure and Key Reactive Sites

The reactivity of 2-Amino-4-cyanopyridine is governed by the interplay of its three key functional components: the pyridine ring, the amino group (-NH₂), and the cyano group (-CN). The electron-donating amino group and the electron-withdrawing cyano group, in conjunction with the inherent electron-deficient nature of the pyridine ring, create a unique electronic landscape that dictates the molecule's chemical behavior.

The primary reactive sites are:

-

The Amino Group (N7): A primary nucleophilic and basic center.

-

The Pyridine Ring Nitrogen (N1): A basic site that also influences the reactivity of the ring carbons.

-

The Pyridine Ring Carbons (C3, C5, C6): Susceptible to electrophilic and radical attack, with positions influenced by the substituents. The C2 and C6 positions are particularly activated for nucleophilic attack.

-

The Cyano Group Carbon (C8): An electrophilic center.

Quantitative Reactivity Data

To quantify the reactivity of the different sites, a combination of experimental and predicted data is presented. This data is essential for predicting reaction outcomes and designing synthetic routes.

| Parameter | Value | Method | Significance |

| pKa | 3.93 ± 0.11 | Predicted | Indicates the basicity of the molecule. Protonation will likely occur at the pyridine ring nitrogen (N1), which is generally more basic than the amino group in aminopyridines. |

| Molecular Weight | 119.12 g/mol | - | Fundamental physical property. |

| Melting Point | 146-148°C | Experimental | Physical property for identification and purity assessment. |

| Boiling Point | 297.7 ± 20.0 °C | Predicted | Physical property. |

| Density | 1.23 ± 0.1 g/cm³ | Predicted | Physical property. |

Reactivity at Key Sites and Experimental Protocols

This section details the types of reactions that occur at each key reactive site and provides generalized experimental protocols.

Reactions at the Amino Group (N7)

The exocyclic amino group is a potent nucleophile and can readily react with a variety of electrophiles.

Reaction Description: The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amide. This is a common protecting group strategy or a means to introduce new functional moieties.

Experimental Protocol (General):

-

Dissolve 2-Amino-4-cyanopyridine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine, pyridine; 1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add the acylating agent (e.g., acetyl chloride, benzoyl chloride; 1.1 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Reaction Description: The amino group can be converted to a diazonium salt, which is a versatile intermediate that can be substituted by a wide range of nucleophiles (e.g., halides, cyanide, hydroxyl). This allows for the replacement of the amino group with other functionalities.

Experimental Protocol (General for Diazotization and Halogenation):

-

Suspend 2-Amino-4-cyanopyridine (1 equivalent) in an aqueous solution of a strong acid (e.g., HBr, HCl).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30-60 minutes.

-

In a separate flask, prepare a solution or suspension of the corresponding copper(I) halide (e.g., CuBr, CuCl; 1.2 equivalents) in the corresponding concentrated acid.

-

Slowly add the cold diazonium salt solution to the copper(I) halide mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and then heat to 50-80 °C until nitrogen evolution ceases.

-

Cool the reaction mixture and extract the product with an organic solvent.

-

Neutralize the aqueous layer with a base (e.g., NaOH) and re-extract.

-

Combine the organic layers, wash with water and brine, dry over a drying agent, and concentrate.

-

Purify the product by chromatography or recrystallization.

Reactions at the Pyridine Ring

The pyridine ring is electron-deficient, making it susceptible to nucleophilic and radical attack, particularly at the positions ortho and para to the ring nitrogen. The presence of the electron-donating amino group at C2 directs electrophiles to the C3 and C5 positions, though electrophilic substitution on the pyridine ring is generally challenging.

Reaction Description: Due to the electron-withdrawing nature of the ring nitrogen and the cyano group, the pyridine ring is activated towards nucleophilic attack. A leaving group at the C2 or C6 position can be displaced by a nucleophile. While the parent molecule does not have a leaving group, this reactivity is important for its derivatives.

Reaction Description: The Minisci reaction allows for the direct alkylation or acylation of electron-deficient heterocycles. Under acidic conditions, the pyridine nitrogen is protonated, further activating the ring towards attack by a nucleophilic radical, typically at the C6 position.

Experimental Protocol (General for Alkylation):

-

Dissolve 2-Amino-4-cyanopyridine (1 equivalent) in a suitable solvent, often a mixture containing water and an organic acid (e.g., acetic acid, trifluoroacetic acid).

-

Add the source of the alkyl radical, such as a carboxylic acid (e.g., pivalic acid; 3-5 equivalents).

-

Add a catalytic amount of a silver salt (e.g., silver nitrate; 0.1-0.2 equivalents).

-

Add an oxidizing agent (e.g., ammonium persulfate; 2-3 equivalents) portion-wise with stirring.

-

Heat the reaction mixture to 60-100 °C for several hours, monitoring by TLC or LC-MS.

-

Cool the reaction, dilute with water, and neutralize with a base (e.g., sodium carbonate, ammonia solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify by column chromatography.

Reactions of the Cyano Group

The cyano group is a versatile functional group that can undergo a variety of transformations.

Reaction Description: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This is a fundamental transformation in organic synthesis.

Experimental Protocol (Acid Hydrolysis):

-

Heat a mixture of 2-Amino-4-cyanopyridine (1 equivalent) and an aqueous solution of a strong acid (e.g., 6M HCl, 50% H₂SO₄) at reflux for several hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction mixture. The product may precipitate upon cooling.

-

Adjust the pH to the isoelectric point of the resulting amino acid to maximize precipitation.

-

Collect the solid product by filtration, wash with cold water, and dry. Alternatively, extract the product with an organic solvent.

Experimental Protocol (Alkaline Hydrolysis):

-

Heat a mixture of 2-Amino-4-cyanopyridine (1 equivalent) and an aqueous solution of a strong base (e.g., 4M NaOH) at reflux for several hours.

-

Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

Collect the product by filtration, wash with cold water, and dry.

Reaction Description: The cyano group can participate in cycloaddition reactions, often in concert with the adjacent amino group, to form fused heterocyclic systems. For example, reaction with reagents like formamide or orthoesters can lead to the formation of pyrimido[4,5-d]pyrimidine derivatives.

Visualizing Reaction Pathways and Workflows

Graphviz diagrams are provided to illustrate key reaction mechanisms and experimental workflows.

Minisci-type Alkylation Mechanism

Caption: Mechanism of the Minisci-type alkylation of 2-Amino-4-cyanopyridine.

Workflow for Synthesis and Functionalization

Caption: General workflow for the synthesis and subsequent functionalization of 2-Amino-4-cyanopyridine.

Conclusion

2-Amino-4-cyanopyridine is a molecule with multiple, distinct reactive sites, making it a highly valuable and versatile building block in synthetic and medicinal chemistry. The nucleophilic amino group, the electrophilic cyano group, and the electronically distinct positions on the pyridine ring allow for a wide array of chemical transformations. A thorough understanding of the interplay of these functional groups, guided by both qualitative principles and quantitative data, is paramount for the successful design and execution of synthetic strategies employing this important scaffold. This guide provides a foundational understanding to aid researchers in harnessing the full synthetic potential of 2-Amino-4-cyanopyridine.

References

The Multifaceted Biological Activities of 2-Amino-4-cyanopyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-cyanopyridine core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of these derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. Quantitative data from recent studies are summarized, detailed experimental protocols for key biological assays are provided, and relevant signaling pathways are visualized to offer a comprehensive resource for researchers in the field.

Anticancer Activity

Derivatives of 2-amino-4-cyanopyridine have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as receptor tyrosine kinases and other serine/threonine kinases.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 2-amino-4-cyanopyridine and related 2-amino-3-cyanopyridine derivatives against several human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4f | A549 (Lung) | 23.78 | |

| MKN45 (Gastric) | 67.61 | [1] | |

| MCF7 (Breast) | 53.87 | [1] | |

| 4j | A549 (Lung) | Promising | [1] |

| MKN45 (Gastric) | Promising | [1] | |

| MCF7 (Breast) | Promising | [1] | |

| 4k | A549 (Lung) | Promising | [1] |

| MKN45 (Gastric) | Promising | [1] | |

| MCF7 (Breast) | Promising | [1] | |

| 5a | MCF-7 (Breast) | 1.77 ± 0.1 | [2] |

| HepG2 (Liver) | 2.71 ± 0.15 | [2] | |

| 5e | MCF-7 (Breast) | 1.39 ± 0.08 | [2] |

| HepG2 (Liver) | 10.70 ± 0.58 | [2] | |

| 7b | MCF-7 (Breast) | 6.22 ± 0.34 | [2] |

| 4c | HepG2 (Liver) | 8.02 ± 0.38 | [3] |

| HCT-116 (Colon) | 7.15 ± 0.35 | [3] | |

| MCF-7 (Breast) | 15.74 ± 0.78 | [3] | |

| PC3 (Prostate) | 13.64 ± 0.67 | [3] | |

| 4d | HepG2 (Liver) | 6.95 ± 0.34 | [3] |

| HCT-116 (Colon) | 8.35 ± 0.42 | [3] | |

| MCF-7 (Breast) | 8.50 ± 0.42 | [3] | |

| PC3 (Prostate) | 14.08 ± 0.70 | [3] | |

| S1 | PC3 (Prostate) | 0.45 | |

| S2 | PC3 (Prostate) | 0.85 | [4] |

| S3 | PC3 (Prostate) | 0.1 | [4] |

| S4 | PC3 (Prostate) | 0.56 | [4] |

Antimicrobial Activity

2-Amino-4-cyanopyridine derivatives have also been investigated for their potential as antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values and zone of inhibition data for selected 2-amino-cyanopyridine derivatives against various microorganisms.

| Compound ID | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| 2c | S. aureus | 39 ± 0.000 | - | [5] |

| B. subtilis | 39 ± 0.000 | - | [5] | |

| B. cereus | 78 ± 0.000 | - | [5] | |

| E. faecalis | 78 ± 0.000 | - | [5] | |

| M. luteus | 78 ± 0.000 | - | [5] | |

| L. monocytogenes | 156 ± 0.000 | - | [5] | |

| 5a | E. coli | 64.5 - 250 | - | [6] |

| B. subtilis | 64.5 - 250 | - | [6] | |

| 5b | E. coli | 64.5 - 250 | - | [6] |

| B. subtilis | 64.5 - 250 | - | [6] | |

| IId | S. aureus | - | Good Activity | [7] |

| IIf | S. aureus | - | Good Activity | [7] |

| IIIh | S. aureus | - | Good Activity | [7] |

| Ie | E. coli | - | Significant Activity | [7] |

| IIh | E. coli | - | Significant Activity | [7] |

| 2c | S. aureus | - | Good Activity | [8] |

| 2d | S. aureus | - | Good Activity | [8] |

| 2b | P. aeruginosa | - | Good Activity | [8] |

| 2 | S. aureus, E. coli, C. albicans | Promising at 1 mg/ml | - | [9] |

| 4 | S. aureus, E. coli, C. albicans | Promising at 1 mg/ml | - | [9] |

| 6 | S. aureus, E. coli, C. albicans | Promising at 1 mg/ml | - | [9] |

Enzyme Inhibition

The therapeutic effects of 2-amino-4-cyanopyridine derivatives can often be attributed to their ability to inhibit specific enzymes involved in disease pathogenesis. Key targets include carbonic anhydrases and various protein kinases.

Quantitative Enzyme Inhibition Data

The table below details the inhibitory activity (IC50 or Ki values) of these derivatives against several important enzymes.

| Compound ID | Enzyme Target | IC50 (µM) | Ki (µM) | Reference |

| 5d | hCA I | 33 | - | [10] |

| hCA II | 56 | - | [10] | |

| 5b | hCA I | 34 | - | [10] |

| 7d | hCA I | - | 2.84 | [11] |

| 7b | hCA II | - | 2.56 | [11] |

| 5e | VEGFR-2 | 0.124 ± 0.011 | - | [12] |

| HER-2 | 0.077 ± 0.003 | - | [12] | |

| 5a | VEGFR-2 | 0.217 ± 0.020 | - | [12] |

| HER-2 | 0.168 ± 0.009 | - | [12] | |

| 4d | Pim-1 Kinase | 0.46 ± 0.02 | - | [3] |

| 2-amino-4-methylpyridine | iNOS (murine) | 0.006 | - | [13] |

| iNOS (human) | 0.040 | - | [13] | |

| nNOS (human) | 0.100 | - | [13] | |

| eNOS (human) | 0.100 | - | [13] |

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below.

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from a dose-response curve.

Kirby-Bauer Disk Diffusion Method for Antimicrobial Susceptibility

Principle: This method tests the susceptibility of bacteria to antibiotics. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses from the disk into the agar. If the compound is effective in inhibiting bacterial growth, a clear zone of inhibition will appear around the disk.

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.

-

Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition in millimeters.

-

Interpretation: The size of the inhibition zone is used to determine the susceptibility of the microorganism to the test compound.

VEGFR-2/HER-2 Kinase Assay

Principle: This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2 or HER-2. The assay typically measures the transfer of phosphate from ATP to a substrate peptide by the kinase. Inhibition is quantified by a decrease in the phosphorylation of the substrate.

Procedure (Luminescence-based):

-

Reaction Setup: In a 96-well plate, add the kinase buffer, the substrate peptide, and the test compound at various concentrations.

-

Kinase Addition: Initiate the reaction by adding the VEGFR-2 or HER-2 enzyme.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ATP Detection: Add a reagent (e.g., Kinase-Glo®) that quantifies the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

-

Luminescence Measurement: Read the luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value from a dose-response curve.

Pim-1 Kinase Assay

Principle: Similar to the VEGFR-2/HER-2 assay, this method assesses the inhibitory effect of compounds on Pim-1 kinase activity by measuring the phosphorylation of a specific substrate.

Procedure (Luminescence-based):

-

Reaction Mixture: Prepare a reaction mixture containing Pim-1 kinase, a specific peptide substrate, and ATP in a suitable kinase buffer.

-

Inhibitor Addition: Add the test compounds at varying concentrations to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

ADP Detection: Add a reagent (e.g., ADP-Glo™) that converts the ADP produced during the kinase reaction into a detectable luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a microplate reader.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Carbonic Anhydrase Inhibition Assay

Principle: This assay measures the inhibition of carbonic anhydrase (CA) activity. The esterase activity of CA is utilized, where the enzyme hydrolyzes a substrate (e.g., 4-nitrophenyl acetate) to produce a colored product (4-nitrophenol). The rate of color formation is proportional to the enzyme activity.

Procedure:

-

Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a solution of the CA enzyme, and a solution of the substrate.

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound.

-

Reaction Initiation: Start the reaction by adding the substrate to the enzyme-inhibitor mixture.

-

Absorbance Measurement: Monitor the increase in absorbance at 400 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition. The IC50 or Ki value can be calculated from the dose-response data.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways inhibited by 2-amino-4-cyanopyridine derivatives and a general workflow for their biological evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. worldscientificnews.com [worldscientificnews.com]

- 9. scispace.com [scispace.com]

- 10. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 11. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 2-Amino-4-cyanopyridine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

Exploring the Core of Innovation: 2-Amino-4-cyanopyridine as a Privileged Scaffold in Drug Discovery

The heterocyclic compound 2-Amino-4-cyanopyridine is emerging as a cornerstone in the synthesis of novel therapeutic agents. Its unique structural and electronic properties make it a valuable intermediate and pharmacophore in the development of drugs targeting a wide array of diseases, from cancer and inflammation to neurological disorders. This technical guide provides an in-depth analysis of the applications of 2-Amino-4-cyanopyridine in medicinal chemistry, offering insights for researchers, scientists, and drug development professionals.

The pyridine ring, a common motif in pharmaceuticals, is rendered particularly reactive and versatile by the presence of an amino group at the 2-position and a cyano group at the 4-position. This arrangement facilitates a variety of chemical transformations, allowing for the construction of diverse molecular libraries. Furthermore, the 2-aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors, underscoring the scaffold's intrinsic potential for targeted therapies.

Therapeutic Applications and Biological Targets

Research has demonstrated the efficacy of 2-Amino-4-cyanopyridine derivatives against several key biological targets:

-

Kinase Inhibition: The 2-aminopyridine core is a recognized pharmacophore for ATP-competitive kinase inhibitors. Derivatives have shown potent inhibitory activity against IκB kinase β (IKK-β), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) kinase, all of which are implicated in cancer and inflammatory diseases.[1][2][3]

-

Metabotropic Glutamate Receptor 2 (mGluR2) Antagonism: 2-Amino-4-cyanopyridine serves as an intermediate in the synthesis of mGluR2 antagonists, which are under investigation for the treatment of central nervous system (CNS) disorders.[4][5]

-

Antimicrobial and Anticancer Activity: Various derivatives of 2-aminocyanopyridine have exhibited promising antibacterial, antifungal, and broad-spectrum anticancer activities.[6]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various 2-Amino-4-cyanopyridine derivatives against different biological targets.

Table 1: IKK-β Inhibitory Activity of 2-Amino-3-cyanopyridine Derivatives

| Compound | Modification | IKK-β IC50 (nM) | Cellular IC50 (nM) | Reference |

| Hit 1 | 2-amino-3-cyano-4-aryl-6-(2-hydroxy-phenyl)pyridine analogue | 1500 | 8000 | [4][7] |

| Optimized Compound | 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile | 8.5 | 60 | [7] |

| Compound 73 | 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl)pyridine derivative | 40 | 5000 | [4][8] |

Table 2: Anticancer and Kinase Inhibitory Activities of Cyanopyridine Derivatives against VEGFR-2 and HER-2

| Compound | Cell Line | Antiproliferative IC50 (µM) | VEGFR-2 IC50 (µM) | HER-2 IC50 (µM) | Reference |

| 5a | MCF-7 | 1.77 | 0.217 | 0.168 | [9] |

| 5e | MCF-7 | 1.39 | 0.124 | 0.077 | [9] |

| 5a | HepG2 | 2.71 | - | - | [9] |

| 6b | HepG2 | 2.68 | - | - | [9] |

| Compound 10 | HepG2 | 4.25 | 0.12 | - | [10] |

| Compound 10 | MCF-7 | 6.08 | - | - | [10] |

Table 3: Pim-1 Kinase Inhibitory Activity of 3-Cyanopyridine Derivatives

| Compound Series | Compound | Pim-1 IC50 (µM) | Reference |

| Cyanopyridones (3) | 3a-e | 0.72 - 2.31 | [3] |

| Cyanopyridines (4) | 4b | 0.63 | [3] |

| Cyanopyridines (4) | 4c | 0.61 | [3] |

| Cyanopyridines (4) | 4d | 0.46 | [3] |

| Reference | Quercetagetin | 0.56 | [3] |

| Reference | Compound A | 0.93 | [3] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.

Caption: General Synthesis Workflow for 2-Amino-3-cyanopyridine Derivatives.

Caption: Experimental Workflow for In Vitro Kinase Inhibition Assay.

Caption: IKK-β/NF-κB Signaling Pathway and Inhibition.

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Caption: mGluR2 Signaling Pathway and Antagonism.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis of 2-Amino-4-cyanopyridine derivatives and for in vitro kinase assays.

Synthesis of 2-Amino-4-cyanopyridine

Several methods for the synthesis of 2-Amino-4-cyanopyridine have been reported.[4][5]

Method 1: Reduction of 2-nitro-4-cyanopyridine [4][5]

-

In a 250 mL four-necked reaction flask, add reduced iron powder (8.54 g, 0.15 mol), acetic acid (1.1 mL, 0.02 mol), and 100 mL of water.

-

Heat the mixture under reflux for 15 minutes.

-

Cool the mixture to 85°C and slowly add 2-nitro-4-cyanopyridine (10.9 g, 0.06 mol). The reaction is exothermic.

-

After the addition is complete, heat under reflux for 1 hour until the reaction is complete.

-

Cool to room temperature, filter, and wash the residue with water.

-

Combine the filtrate and add 0.2 g of an antioxidant.

-

Evaporate the solution under reduced pressure to obtain a white powder of 2-Amino-4-cyanopyridine.

Method 2: Ammonolysis of 2-chloro-4-cyanopyridine [4][5]

-

In a 500 mL round-bottom flask, react 2-chloro-4-cyanopyridine with ammonia in the presence of anhydrous ethanol.

-

Stir the reaction mixture at 60°C for 24 hours.

-

Reduce the pressure and rotary evaporate the reaction mixture at approximately 35°C to remove excess ammonia.

-

Add anhydrous ethanol and cool to -18°C to precipitate solid ammonium chloride.

-

Filter and wash the solid with anhydrous ethanol three times.

-

Collect the filtrate and rotary evaporate at 40°C to remove the anhydrous ethanol, yielding 2-Amino-4-cyanopyridine hydrochloride.

-

Dissolve the hydrochloride salt in deionized water and adjust the pH to about 11 with solid sodium hydroxide.

-

Extract the solution with isopropanol three times.

-

Collect the upper layer and rotary evaporate the isopropanol at 40°C to obtain 2-Amino-4-cyanopyridine.

General Procedure for the Synthesis of 2-Amino-3-cyanopyridine Derivatives via One-Pot Condensation[12]

-

In a dry flask, charge aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

-

Place the flask in a microwave oven and connect it to a refluxing apparatus.

-

Irradiate for 7-9 minutes.

-

After the reaction, wash the mixture with ethanol (2 mL).

-

Purify the crude product by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

In Vitro Kinase Inhibition Assay Protocol (Generic)[13]

This protocol outlines a general method for determining the IC50 value of a compound against a target kinase using a luminescence-based assay.

-

Reagent Preparation: Thaw all reagents (kinase, substrate, ATP, assay buffer, test compound) and keep them on ice. Prepare serial dilutions of the test compound.

-

Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or a vehicle control (e.g., DMSO).

-

Kinase Reaction Initiation: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes.

-

Reaction Termination and ATP Depletion: Add 5 µL of a reagent to stop the kinase reaction and deplete any remaining ATP (e.g., ADP-Glo™ Reagent). Incubate for 40 minutes at room temperature.

-

Luminescent Signal Generation: Add 10 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Conclusion and Future Directions

The 2-Amino-4-cyanopyridine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability and inherent ability to interact with key biological targets have cemented its role in the development of next-generation therapeutics. Future research will likely focus on expanding the diversity of 2-Amino-4-cyanopyridine-based libraries, exploring novel biological targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The continued exploration of this versatile scaffold holds significant promise for addressing unmet medical needs.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]